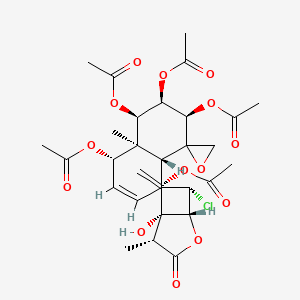

Juncin E

Description

Properties

CAS No. |

129602-22-8 |

|---|---|

Molecular Formula |

C30H37ClO14 |

Molecular Weight |

657.1 g/mol |

IUPAC Name |

[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,15R,16R)-2,14,15,16-tetraacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-12-yl] acetate |

InChI |

InChI=1S/C30H37ClO14/c1-12-9-10-19(40-14(3)32)28(8)22(26(44-18(7)36)30(38)13(2)27(37)45-23(30)20(12)31)29(11-39-29)25(43-17(6)35)21(41-15(4)33)24(28)42-16(5)34/h9-10,13,19-26,38H,1,11H2,2-8H3/b10-9-/t13-,19-,20-,21+,22+,23-,24-,25+,26-,28+,29?,30-/m0/s1 |

InChI Key |

CMKNGEIJCJJGAQ-YHDFZVRWSA-N |

Isomeric SMILES |

C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H](C34CO4)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)OC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Juncin E; (-)-Juncin E; |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Architecture of E-cadherin: A Technical Guide for Researchers

Abstract

Epithelial cadherin (E-cadherin), a cornerstone of intercellular adhesion in epithelial tissues, is a transmembrane glycoprotein that plays a pivotal role in tissue morphogenesis, homeostasis, and tumor suppression. Its function is intricately linked to its complex molecular structure, which facilitates dynamic cell-cell recognition and signaling. This technical guide provides a comprehensive overview of the structure of E-cadherin, intended for researchers, scientists, and drug development professionals. We delve into the architecture of its domains, quantify its biophysical properties, detail experimental methodologies for its study, and illustrate its engagement in critical signaling pathways.

Introduction

E-cadherin, encoded by the CDH1 gene, is a classical type I cadherin that mediates calcium-dependent, homophilic cell-cell adhesion.[1][2] Its structural integrity and function are paramount for the formation and maintenance of adherens junctions, which are critical for epithelial cell polarity and tissue architecture.[2][3] Dysregulation of E-cadherin expression or function is a hallmark of epithelial-to-mesenchymal transition (EMT), a key process in cancer progression and metastasis.[1] A thorough understanding of E-cadherin's structure is therefore fundamental to deciphering its physiological roles and pathological implications.

The Structural Domains of E-cadherin

The mature human E-cadherin protein is a single-pass transmembrane protein of approximately 120 kDa.[1][4] It is synthesized as a precursor of about 135 kDa, which undergoes proteolytic cleavage to its mature form.[4][5] The protein is organized into three principal regions: an extracellular domain, a transmembrane domain, and a cytoplasmic domain.

Extracellular Domain

The extracellular domain (ECD) is responsible for the homophilic binding that mediates cell-cell adhesion. It is composed of five tandemly repeated domains, termed extracellular cadherin (EC) domains 1 through 5 (EC1-EC5).[3][6] Each EC domain consists of approximately 110 amino acids and adopts an immunoglobulin-like fold.[3][6] Calcium ions bind to the linker regions between adjacent EC domains, imparting a rigid, curved conformation to the entire ECD, which is essential for its adhesive function.[7]

Transmembrane Domain

A single alpha-helical transmembrane domain anchors E-cadherin within the cell membrane. This domain is crucial for positioning the extracellular and intracellular domains correctly with respect to the plasma membrane.

Cytoplasmic Domain

The cytoplasmic domain, approximately 150 amino acids in length, is highly conserved and is critical for linking E-cadherin to the actin cytoskeleton via a complex of proteins known as catenins.[6][8] This region is intrinsically unstructured in the absence of its binding partners.[6] It contains a juxtamembrane region that binds to p120-catenin (p120ctn) and a C-terminal region that binds to β-catenin.[6][8] The interaction with β-catenin is essential for the formation of the cadherin-catenin complex, which subsequently binds to α-catenin to connect to the actin filament network.[9]

Quantitative Data on E-cadherin Structure

This section summarizes key quantitative data related to the structure and interactions of human E-cadherin.

| Parameter | Value | Reference(s) |

| Full-Length Protein (precursor) | 882 amino acids | [10][11] |

| Molecular Weight (precursor) | ~135 kDa | [4][5] |

| Molecular Weight (mature) | ~120 kDa | [1][4] |

| Molecular Weight (soluble, sE-cad) | ~80 kDa | [1] |

| Extracellular Domain (ECD) | Residues 1-553 (approx.) | [3] |

| EC1 Domain | ~110 amino acids | [3][6] |

| EC2 Domain | ~110 amino acids | [3][6] |

| EC3 Domain | ~110 amino acids | [3][6] |

| EC4 Domain | ~110 amino acids | [3][6] |

| EC5 Domain | ~110 amino acids | [3][6] |

| Transmembrane Domain | Residues 554-580 (approx.) | [12] |

| Cytoplasmic Domain | ~150 amino acids | [6] |

Table 1: Physical Properties of Human E-cadherin. This table provides a summary of the number of amino acids and molecular weights for the full-length precursor, mature form, and a major soluble fragment of human E-cadherin, along with the approximate sizes of its principal domains.

| Interaction | Dissociation Constant (Kd) | Method | Reference(s) |

| trans-Dimer (strand-swapped) | 82 ± 13 µM | NMR | [2] |

| trans-Dimer (X-dimer intermediate) | 31 ± 6 s⁻¹ (dissociation rate) | FRET | [13] |

| cis-Dimer | 2.2 ± 0.4 s⁻¹ (dissociation rate, with trans interaction) | FRET | [13] |

| cis-Dimer | 4.8 ± 0.6 s⁻¹ (dissociation rate, without trans interaction) | FRET | [13] |

Table 2: Dissociation Constants of E-cadherin Interactions. This table presents the reported dissociation constants and rates for the homophilic trans and cis interactions of E-cadherin, as determined by various biophysical methods.

E-cadherin Homophilic Interactions: cis and trans Dimers

E-cadherin molecules interact with each other in two distinct modes: cis and trans.

-

trans-Interaction: This occurs between E-cadherin molecules on opposing cells, forming the adhesive bond that holds the cells together. The primary mechanism for this interaction is a "strand-swapping" mechanism, where the N-terminal β-strand of the EC1 domain of one molecule inserts into a hydrophobic pocket on the EC1 domain of a partner molecule.[7] An intermediate in this process is the "X-dimer," a weaker, transient interaction.[13]

-

cis-Interaction: This occurs between E-cadherin molecules on the same cell surface, leading to the formation of lateral clusters. This clustering is thought to be a prerequisite for strong trans-adhesion and involves interactions between the EC1 and EC2 domains of adjacent molecules.[14]

Recent studies have shown that cis and trans interactions are mutually cooperative, meaning the formation of one type of interaction strengthens the other.[13]

Experimental Protocols for Studying E-cadherin Structure

X-ray Crystallography

X-ray crystallography has been instrumental in determining the high-resolution structures of E-cadherin's extracellular domains.

Methodology:

-

Protein Expression and Purification: The extracellular domain of human E-cadherin (e.g., EC1-EC2 or EC1-EC5 fragments) is typically expressed in a suitable system, such as E. coli or HEK293 cells.[7][15] The protein is then purified to homogeneity using affinity and size-exclusion chromatography.[7]

-

Crystallization: Purified E-cadherin is concentrated and subjected to crystallization screening using the vapor diffusion method. A typical crystallization condition involves mixing the protein solution with a precipitant solution (e.g., 10% PEG 8K, 0.2M CaCl₂, 0.1M HEPES pH 7.5).[7]

-

Data Collection and Structure Determination: Crystals are cryo-protected and exposed to a high-intensity X-ray beam.[7] The resulting diffraction data are collected and processed to determine the electron density map, from which the atomic model of the protein is built and refined.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique to visualize the structure of full-length E-cadherin and its complexes in a near-native state.

Methodology:

-

Sample Preparation: Full-length E-cadherin, often in complex with catenins, is reconstituted into nanodiscs to maintain its transmembrane and cytoplasmic domains in a lipid environment.[16]

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample in amorphous ice.[16][17]

-

Data Acquisition and Image Processing: The vitrified grids are imaged in a transmission electron microscope under cryogenic conditions. A large dataset of particle images is collected and processed using single-particle analysis software to generate a 3D reconstruction of the protein.[16]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study the interactions of E-cadherin with its binding partners, such as catenins.

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest are lysed in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody specific to E-cadherin. This antibody-protein complex is then captured using protein A/G-conjugated beads.

-

Washing and Elution: The beads are washed to remove non-specific binding proteins. The bound proteins are then eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the suspected interacting proteins (e.g., β-catenin, p120ctn).[9]

E-cadherin in Signaling Pathways

Beyond its structural role in cell adhesion, E-cadherin is a critical regulator of intracellular signaling pathways that control cell proliferation, differentiation, and survival.

Wnt/β-catenin Signaling Pathway

E-cadherin plays a crucial role in regulating the Wnt/β-catenin signaling pathway by sequestering β-catenin at the cell membrane.[18][19] In the absence of Wnt signaling, cytoplasmic β-catenin is targeted for degradation. When E-cadherin is present and functional, it binds to β-catenin, preventing its translocation to the nucleus where it would otherwise act as a transcriptional co-activator for TCF/LEF transcription factors, promoting cell proliferation.[18][20] Loss of E-cadherin leads to an increase in the cytoplasmic pool of β-catenin, which can then enter the nucleus and activate Wnt target genes.[18]

Figure 1: E-cadherin's role in the Wnt/β-catenin signaling pathway.

Hippo Signaling Pathway

E-cadherin-mediated cell-cell contact is a key upstream regulator of the Hippo signaling pathway, which controls organ size and cell proliferation.[21][22] When cells are at a high density and E-cadherin is engaged, the Hippo pathway is activated.[22] This leads to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP (Yes-associated protein), preventing it from entering the nucleus and promoting the expression of genes that drive cell proliferation.[23] Loss of E-cadherin-mediated adhesion can lead to the inactivation of the Hippo pathway, allowing YAP to translocate to the nucleus and promote cell growth.[23]

Figure 2: E-cadherin as an upstream regulator of the Hippo signaling pathway.

Conclusion

The structure of E-cadherin is a masterpiece of molecular engineering, enabling it to perform its dual roles in cell adhesion and intracellular signaling with remarkable precision. Its multi-domain architecture, calcium-dependent rigidity, and intricate network of interactions with cytoplasmic proteins underscore its importance in maintaining epithelial tissue integrity. A detailed understanding of E-cadherin's structure is not only crucial for fundamental cell biology but also provides a rational basis for the development of novel therapeutic strategies targeting diseases associated with its dysfunction, most notably cancer. Future research will undoubtedly continue to unravel the complexities of E-cadherin's structure and its dynamic regulation in health and disease.

References

- 1. E Cadherin (CDH1) | Abcam [abcam.cn]

- 2. pnas.org [pnas.org]

- 3. The sequence determinants of cadherin molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nsjbio.com [nsjbio.com]

- 5. nsjbio.com [nsjbio.com]

- 6. Structure and Biochemistry of Cadherins and Catenins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The crystal structure of human E-cadherin domains 1 and 2, and comparison with other cadherins in the context of adhesion mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cadherin cytoplasmic region - Wikipedia [en.wikipedia.org]

- 9. journals.biologists.com [journals.biologists.com]

- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 11. sinobiological.com [sinobiological.com]

- 12. researchgate.net [researchgate.net]

- 13. Cadherin cis and trans interactions are mutually cooperative - PMC [pmc.ncbi.nlm.nih.gov]

- 14. E-cadherin junction formation involves an active kinetic nucleation process - PMC [pmc.ncbi.nlm.nih.gov]

- 15. embopress.org [embopress.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. biorxiv.org [biorxiv.org]

- 20. E-cadherin and β-catenin interactions - Navinci [navinci.se]

- 21. Figure 6 from E-cadherin mediates contact inhibition of proliferation through Hippo signaling-pathway components | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the E-cadherin Gene and Protein Sequence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the E-cadherin gene (CDH1) and its protein product. It covers genomic and protein sequence information, key signaling pathways, and detailed experimental protocols relevant to E-cadherin research.

E-cadherin Gene (CDH1)

E-cadherin is encoded by the CDH1 gene, a critical tumor suppressor gene whose loss of function is implicated in cancer progression.[1][2]

Gene Identity and Location

Quantitative and identifying data for the human CDH1 gene are summarized below.

| Attribute | Description |

| Approved Symbol | CDH1[3] |

| Approved Name | Cadherin 1[3] |

| Aliases | Arc-1, BCDS1, CD324, CDHE, ECAD, LCAM, UVO, Uvomorulin[1][4][5] |

| Chromosomal Location | 16q22.1[1][3][4] |

| Gene Structure | The DNA consists of 16 coding exons.[4] |

| Transcript Variants | Alternative splicing results in multiple transcript variants.[6] Some variants use an alternate splice site, leading to a different 5' UTR and the use of a downstream start codon, which produces a shorter protein isoform.[7] |

E-cadherin Protein

E-cadherin is a calcium-dependent transmembrane glycoprotein essential for establishing and maintaining adherent junctions in epithelial tissues.[4][8][9] It functions through homophilic interactions, where E-cadherin molecules on adjacent cells bind to one another.[3]

Protein Structure and Domains

The mature E-cadherin protein is a single-pass type I transmembrane protein.[10] Its structure is comprised of three main regions, detailed in the table below.

| Domain | Components & Function |

| Extracellular Domain | Contains five tandem extracellular cadherin (EC) repeats (EC1-EC5).[1][11][12] These repeats are the sites for Ca²⁺ binding and are crucial for the homophilic cell-cell adhesion mechanism.[9] |

| Transmembrane Domain | A single alpha-helical segment that anchors the protein within the cell membrane.[1][4][9] |

| Cytoplasmic Domain | A highly conserved intracellular tail that is critical for signaling.[8] It directly interacts with p120-catenin and β-catenin, linking the adhesion complex to the actin cytoskeleton via α-catenin.[1][11][13] |

Protein Isoforms and Quantitative Data

The length and mass of E-cadherin protein vary slightly across species.

| Species | NCBI Accession | Length (Amino Acids) | Mass (Da) |

| Human | P12830 | 882 | 97,456[3] |

| Mouse | P09803 | 884 | 98,256[3] |

| Rat | Q9R0T4 | 886 | 98,715[3] |

Post-Translational Modifications (PTMs)

E-cadherin undergoes extensive post-translational modifications that regulate its maturation, stability, localization, and function.

| Modification Type | Description |

| Precursor Processing | Synthesized as a preproprotein.[6] It is cleaved by proprotein convertases (e.g., furin) to form the mature 120 kDa protein.[14][15][16] Incomplete processing results in a 135 kDa form that is retained in the secretory pathway.[14][15] |

| Glycosylation | E-cadherin is N-glycosylated.[15][16] It also undergoes O-glycosylation, including O-GlcNAcylation and O-mannosylation.[15][16][17] O-GlcNAc modification on the cytoplasmic domain can cause E-cadherin to be retained in the endoplasmic reticulum.[14][16] |

| Phosphorylation | The intracellular domain is highly phosphorylated, which modulates its interaction with catenins and other signaling molecules.[1] |

| Proteolytic Cleavage | The extracellular domain can be shed by proteases like matrix metalloproteinases (MMPs) and ADAM10, releasing a soluble 80 kDa fragment (sE-cad).[10] This leaves a C-terminal fragment (E-cad/CTF1) in the membrane, which can be further cleaved by γ-secretase to release an intracellular fragment (E-cad/CTF2) that participates in signaling.[10] |

Key Signaling Pathways Involving E-cadherin

E-cadherin is not merely a structural protein; it is a central hub for intracellular signaling that governs cell polarity, proliferation, and migration.

Adherens Junction and Catenin Signaling

The canonical function of E-cadherin is to form adherens junctions. This process sequesters β-catenin at the plasma membrane, linking cell adhesion to the actin cytoskeleton and providing mechanical strength to epithelial tissues.

Caption: E-cadherin-mediated adherens junction formation.

Regulation of Wnt/β-Catenin Signaling and EMT

Loss of E-cadherin function is a hallmark of epithelial-mesenchymal transition (EMT), a process critical for cancer metastasis.[8] When E-cadherin is lost, β-catenin is released from the membrane complex. This free cytoplasmic β-catenin can translocate to the nucleus, where it complexes with TCF/LEF transcription factors to drive the expression of genes that promote proliferation and invasion.[1][13][18]

Caption: Role of E-cadherin loss in activating β-catenin signaling.

Other Associated Pathways

E-cadherin signaling is highly complex and integrated with other major cellular pathways:

-

Hippo Pathway: E-cadherin adhesion can activate the Hippo signaling pathway, which leads to the inhibition of the transcriptional co-activators YAP/TAZ, thereby controlling cell proliferation and organ size.[19]

-

PI3K/Akt Pathway: E-cadherin can influence the PI3K/Akt pathway, which is a critical regulator of cell survival and growth.[13][19][20]

-

Rho GTPases: E-cadherin signaling modulates the activity of Rho family GTPases (like RhoA, Rac1, and Cdc42) to coordinate cytoskeletal dynamics during junction formation and cell migration.[8][19]

Experimental Protocols

The following section provides detailed methodologies for key experiments used to study E-cadherin.

Western Blotting for E-cadherin Expression

This protocol is used to detect the expression levels of total E-cadherin and its various fragments.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Note: For membrane proteins like E-cadherin, sonication of the lysate can help expose antigenic epitopes.[10]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Confirm transfer efficiency by Ponceau S staining.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with a primary antibody against E-cadherin (e.g., clone EP700Y) overnight at 4°C with gentle agitation. Dilute the antibody as per the manufacturer's recommendation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize bands using a chemiluminescence imaging system.

-

Expected Bands: Mature E-cadherin (~120 kDa), pro-E-cadherin (~135 kDa), soluble E-cadherin (~80 kDa), and smaller C-terminal fragments may be visible depending on the cellular context and antibody epitope.[10][15]

-

Immunofluorescence for E-cadherin Localization

This protocol is used to visualize the subcellular localization of E-cadherin, typically at cell-cell junctions.

-

Cell Preparation:

-

Grow cells to desired confluency on glass coverslips in a petri dish.

-

Wash cells gently with PBS.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary E-cadherin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

(Optional) Counterstain nuclei with DAPI for 5 minutes.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Seal the coverslip with nail polish.

-

Image using a confocal or widefield fluorescence microscope. E-cadherin should appear as sharp lines delineating cell-cell borders in confluent epithelial monolayers.

-

Co-Immunoprecipitation (Co-IP) for Interaction Analysis

This protocol is used to demonstrate the physical interaction between E-cadherin and its binding partners, such as β-catenin.[21]

Caption: Workflow for Co-Immunoprecipitation of E-cadherin.

-

Lysate Preparation:

-

Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Incubate on ice for 30 minutes, then centrifuge to pellet debris.

-

Collect the supernatant (this is the whole-cell lysate). Save a small aliquot as the "Input" control.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add 2-5 µg of the primary antibody (e.g., anti-E-cadherin) to the pre-cleared lysate. As a negative control, use an equivalent amount of isotype control IgG in a separate tube.

-

Incubate overnight at 4°C on a rotator.

-

-

Immune Complex Capture:

-

Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.

-

Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

-

-

Washing:

-

Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. After the final wash, carefully remove all supernatant.

-

-

Elution and Analysis:

-

Elute the protein complexes from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.

-

Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input" sample.

-

Perform a Western blot as described in Protocol 4.1. Probe one membrane for E-cadherin (to confirm successful immunoprecipitation) and another for the putative interacting protein (e.g., β-catenin). A band for β-catenin in the E-cadherin IP lane (but not the IgG control lane) confirms the interaction.[22]

-

References

- 1. Cadherin-1 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. sinobiological.com [sinobiological.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. CDH1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. CDH1 cadherin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. CDH1 cadherin 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. E-cadherin signaling; role in cancer and signal pathways - Online Biology Notes [onlinebiologynotes.com]

- 9. Cadherin - Wikipedia [en.wikipedia.org]

- 10. E Cadherin (CDH1) | Abcam [abcam.com]

- 11. Structure and Biochemistry of Cadherins and Catenins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Multiple post-translational modifications regulate E-cadherin transport during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. tandfonline.com [tandfonline.com]

- 19. E-Cadherin: A Conductor of Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. notesforbiology.com [notesforbiology.com]

- 21. researchgate.net [researchgate.net]

- 22. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]

The Core Function of E-cadherin in Cell Adhesion: A Technical Guide for Researchers

Abstract

Epithelial cadherin (E-cadherin), a cornerstone of intercellular adhesion in epithelial tissues, is a calcium-dependent transmembrane glycoprotein that plays a pivotal role in the formation and maintenance of adherens junctions.[1][2][3] Its function extends beyond a simple "cellular glue," actively participating in signal transduction pathways that regulate cell proliferation, migration, and tissue morphogenesis.[4][5] Dysregulation of E-cadherin expression or function is a hallmark of cancer progression, particularly in the epithelial-to-mesenchymal transition (EMT), which facilitates metastasis.[6][7][8] This technical guide provides an in-depth exploration of the core functions of E-cadherin, detailing its molecular structure, the signaling cascades it governs, and its critical role in health and disease. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key adhesion molecule.

Molecular Architecture of the E-cadherin Adhesion Complex

E-cadherin is a type I transmembrane protein encoded by the CDH1 gene, located on chromosome 16q22.1.[2] Its structure is integral to its function, consisting of three primary domains:

-

Extracellular Domain: This domain is composed of five tandemly repeated subdomains (EC1-EC5) that are responsible for the calcium-dependent homophilic binding between E-cadherin molecules on adjacent cells.[2][6] The most distal domain, EC1, contains a conserved histidine-alanine-valine (HAV) motif that is critical for this interaction.[2][5] The binding of calcium ions induces a conformational change that allows E-cadherin to form a "zipper-like" structure, fastening cells together.[2]

-

Transmembrane Domain: A single-pass alpha-helical domain that anchors the protein within the cell membrane.[2]

-

Intracellular (Cytoplasmic) Domain: This highly conserved region is crucial for linking E-cadherin to the actin cytoskeleton and for initiating intracellular signaling. It interacts with a suite of proteins known as catenins, primarily p120-catenin and β-catenin (or γ-catenin/plakoglobin).[3][6] β-catenin, in turn, binds to α-catenin, which provides the direct link to the actin filament network.[3][6] This entire assembly is known as the E-cadherin-catenin complex.

The formation and stability of this complex are paramount for strong and stable cell-cell adhesion.

Quantitative Aspects of E-cadherin-Mediated Adhesion

The strength and specificity of E-cadherin adhesion are governed by the binding affinities of its interactions. These have been quantified using various biophysical techniques.

| Interaction Type | Cadherin Type | Measured Dissociation Constant (Kd) | Technique | Reference |

| Homophilic (trans) | Mouse E-cadherin (EC1-EC2) | 160.0 ± 21.3 µM | Analytical Ultracentrifugation (AUC) | [9] |

| Homophilic (trans) | Mouse N-cadherin (EC1-EC2) | 22.6 ± 1.7 µM | Analytical Ultracentrifugation (AUC) | [9] |

| Heterophilic (trans) | Mouse N-cadherin / E-cadherin | Intermediate between homophilic values | Surface Plasmon Resonance (SPR) | [9] |

| Homophilic (trans) | P-cadherin | -6.25 kcal/mol (Binding Free Energy) | Not Specified | [10] |

| Homophilic (trans) | E-cadherin | -5.47 kcal/mol (Binding Free Energy) | Not Specified | [10] |

Note: Lower Kd values indicate stronger binding affinity.

E-cadherin in Intracellular Signaling

E-cadherin is not merely a structural protein; it is a critical signaling hub that influences cell behavior. Its engagement initiates "outside-in" signaling, while intracellular events can modulate its adhesive function through "inside-out" signaling.[11]

The Wnt/β-catenin Signaling Pathway

In the absence of Wnt signaling, cytoplasmic β-catenin is targeted for degradation. However, when E-cadherin is present and forming stable junctions, it sequesters β-catenin at the cell membrane, preventing its translocation to the nucleus.[6] Loss of E-cadherin function releases β-catenin into the cytoplasm, allowing it to enter the nucleus, where it can act as a transcriptional co-activator with TCF/LEF transcription factors to promote the expression of genes involved in cell proliferation and EMT.[4][6]

Mechanotransduction and EGFR Signaling

E-cadherin acts as a mechanosensor, translating physical forces exerted on cells into biochemical signals.[12] Mechanical tension on E-cadherin adhesions can trigger a signaling cascade that involves the activation of the Epidermal Growth Factor Receptor (EGFR).[13][14] This occurs through an ADAM-mediated shedding of EGFR ligands, which then bind to and activate EGFR, leading to downstream signaling through the ERK pathway.[13][15] This links mechanical cues from the cellular environment to pathways controlling cell proliferation and migration.

Regulation by Small GTPases

The formation and stabilization of E-cadherin-mediated adhesions are regulated by small GTPases of the Rho family, such as Rac1 and Cdc42.[16] E-cadherin ligation can activate these GTPases, which in turn modulate the organization of the actin cytoskeleton at cell-cell contacts, creating a feedback loop that reinforces adhesion.[16] This dynamic interplay is crucial for the establishment of epithelial polarity and tissue architecture.

Role in Cancer and as a Drug Target

E-cadherin is a well-established tumor suppressor.[2][6] Its loss of function, often through mutations in the CDH1 gene or epigenetic silencing, is a critical step in the progression of many epithelial cancers.[1][17]

-

Epithelial-to-Mesenchymal Transition (EMT): The downregulation of E-cadherin is a hallmark of EMT, a process where epithelial cells lose their polarity and adhesion, and gain migratory and invasive properties, becoming mesenchymal-like.[6][8] This transition is a key driver of metastasis.

-

Hereditary Diffuse Gastric Cancer (HDGC): Germline mutations in the CDH1 gene are the primary cause of HDGC, an inherited cancer syndrome with a high risk of developing diffuse gastric cancer and lobular breast cancer.[6][18][19]

-

Therapeutic Target: Given its central role in suppressing invasion and metastasis, restoring E-cadherin function is an attractive strategy for cancer therapy.[8] Drug development efforts are focused on compounds that can promote E-cadherin expression or enhance its presence and stability at the cell surface to counteract metastasis.[8]

| Cancer Type | E-cadherin Alteration | Consequence | Reference |

| Diffuse Gastric Carcinoma | Inactivating mutations/loss of expression | Increased invasion and metastasis | [6][20] |

| Lobular Breast Carcinoma | Inactivating mutations/loss of expression | Increased invasion and metastasis | [6][20] |

| Various Carcinomas | Downregulation (via EMT) | Poor prognosis, increased invasion | [7][17] |

Key Experimental Protocols

Studying E-cadherin function requires a variety of molecular and cell biology techniques. Below are generalized methodologies for common experiments.

Immunoprecipitation of the E-cadherin-Catenin Complex

This technique is used to isolate the E-cadherin complex from cell lysates to identify its binding partners.

Methodology:

-

Cell Lysis: Culture epithelial cells to confluency. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Antibody Incubation: Add a primary antibody specific to E-cadherin to the cell lysate and incubate to allow the antibody to bind to the E-cadherin complex.

-

Immune Complex Precipitation: Add Protein A/G-conjugated beads (e.g., agarose or magnetic beads) to the lysate. The beads will bind to the antibody, precipitating the entire immune complex.

-

Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the protein complex from the beads using a low-pH buffer or SDS-PAGE sample buffer. Analyze the components of the complex by Western blotting using antibodies against E-cadherin, β-catenin, α-catenin, and p120-catenin.

Cell Aggregation Assay

This assay measures the ability of cells to form aggregates, which is dependent on the strength of cell-cell adhesion mediated by molecules like E-cadherin.

Methodology:

-

Cell Dissociation: Gently dissociate cultured epithelial cells into a single-cell suspension using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to preserve cell surface proteins.

-

Incubation: Resuspend the cells in a buffer with or without calcium. A calcium-free buffer serves as a negative control, as E-cadherin adhesion is calcium-dependent.

-

Aggregation: Place the cell suspension on a rotary shaker at a constant speed and temperature for a defined period (e.g., 30-60 minutes) to allow for cell aggregation.

-

Quantification: Stop the aggregation and quantify the extent of aggregation. This can be done by counting the decrease in particle number (as aggregates form) using a Coulter counter or by imaging the aggregates and measuring their size.

-

Data Analysis: Compare the degree of aggregation in the presence and absence of calcium. A significant reduction in aggregation in the absence of calcium indicates E-cadherin-dependent adhesion.

siRNA-mediated Knockdown of E-cadherin

This technique is used to specifically reduce the expression of E-cadherin to study the functional consequences of its loss.

Methodology:

-

siRNA Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) that are complementary to the mRNA sequence of the CDH1 gene. A non-targeting siRNA should be used as a negative control.

-

Transfection: Introduce the siRNAs into cultured epithelial cells using a transfection reagent (e.g., lipid-based reagents).

-

Incubation: Culture the cells for 48-72 hours to allow for the degradation of the target mRNA and subsequent reduction in protein levels.

-

Validation of Knockdown: Harvest the cells and assess the efficiency of E-cadherin knockdown by Western blotting or quantitative PCR (qPCR).

-

Functional Assays: Perform functional assays (e.g., migration/invasion assays, immunofluorescence staining for cell morphology) to determine the phenotypic effects of E-cadherin loss.

Conclusion

E-cadherin is a multifaceted protein that is indispensable for the structural integrity and signaling homeostasis of epithelial tissues. Its role as a central component of the adherens junction, a regulator of key signaling pathways, and a potent tumor suppressor makes it a subject of intense research interest. A thorough understanding of its molecular function, regulation, and involvement in pathology is crucial for the development of novel therapeutic strategies targeting diseases such as cancer. This guide provides a foundational overview to aid researchers and drug development professionals in this critical endeavor.

References

- 1. The cell-cell adhesion molecule E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thesciencenotes.com [thesciencenotes.com]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. E-cadherin signaling; role in cancer and signal pathways - Online Biology Notes [onlinebiologynotes.com]

- 5. scispace.com [scispace.com]

- 6. Cadherin-1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. medicineinnovates.com [medicineinnovates.com]

- 9. Linking molecular affinity and cellular specificity in cadherin-mediated adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Roles for E-cadherin cell surface regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. E-cadherin mechanotransduction activates EGFR-ERK signaling in epithelial monolayers by inducing ADAM-mediated ligand shedding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. biorxiv.org [biorxiv.org]

- 16. Cadherin-mediated Intercellular Adhesion and Signaling Cascades Involving Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. mdpi.com [mdpi.com]

- 19. E-cadherin germline mutation carriers: clinical management and genetic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mutations of the human E-cadherin (CDH1) gene - PubMed [pubmed.ncbi.nlm.nih.gov]

E-cadherin Signaling Pathway: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the E-cadherin signaling pathway, a cornerstone of intercellular adhesion and a critical regulator of cellular behavior. Dysregulation of this pathway is a hallmark of various pathologies, most notably cancer, making it a key area of investigation for therapeutic development. This document details the core components of the pathway, its intricate signaling networks, and the experimental methodologies used to elucidate its function.

Core Concepts of E-cadherin Signaling

E-cadherin is a transmembrane glycoprotein that mediates calcium-dependent, homophilic cell-cell adhesion, forming the core of adherens junctions in epithelial tissues.[1] Beyond its structural role, E-cadherin acts as a signaling hub, integrating extracellular cues with intracellular responses to regulate cell proliferation, differentiation, migration, and tissue morphogenesis.[2][3]

The cytoplasmic tail of E-cadherin interacts with a suite of proteins, most notably the catenins (p120-catenin, β-catenin, and α-catenin), which link the adhesion complex to the actin cytoskeleton and participate in downstream signaling events.[2][4] The stability and function of this complex are tightly regulated by a variety of signaling pathways, including those initiated by growth factors and mechanical forces.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the E-cadherin signaling pathway, providing a reference for researchers in the field.

| Interaction | Binding Affinity (Kd) | Cell/System Type | Method | Reference |

| E-cadherin (EC1-2) homodimerization | 160.0 ± 21.3 µM | Mouse | Analytical Ultracentrifugation (AUC) | [5] |

| N-cadherin (EC1-2) homodimerization | 22.6 ± 1.7 µM | Mouse | Analytical Ultracentrifugation (AUC) | [5] |

| E-cadherin (EC1-3) homodimerization | 141.0 ± 10.3 µM | Mouse | Analytical Ultracentrifugation (AUC) | [5] |

| E-cadherin EC1-2 to Ca²⁺ | 330 µM (two sites), 2 mM (one site) | Recombinant | Equilibrium Dialysis | [6] |

| Full E-cadherin extracellular domain to Ca²⁺ | 30 µM (average for nine sites) | Recombinant | Equilibrium Dialysis | [6] |

| E-cadherin motif B (P128-144) to Ca²⁺ | 0.4 mM | Peptide model | Nuclear Magnetic Resonance (NMR) | [7] |

| E-cadherin motif B (P128-144/D134A) to Ca²⁺ | 1.5 mM | Peptide model | Nuclear Magnetic Resonance (NMR) | [7] |

| E-cadherin motif B (P128-144/D134K) to Ca²⁺ | 11 mM | Peptide model | Nuclear Magnetic Resonance (NMR) | [7] |

| Protein Complex Component | Relative Abundance in E-cadherin Proximity Interactome | Cell Line | Method | Reference |

| JUP (Junctional plakoglobin/γ-catenin) | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| CTNNA1 (α-catenin) | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| CTNNB1 (β-catenin) | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| CTNND1 (p120-catenin) | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| PFN2 (Profilin-2) | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| VCL (Vinculin) | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| IQGAP1 | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| TJP1 (ZO-1) | High | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

| EGFR | Present | MKN28 | Proximity Biotinylation (BioID) and Mass Spectrometry | [8] |

Key Signaling Pathways and Crosstalk

E-cadherin signaling is intricately connected with other major signaling networks, creating a complex web of cellular regulation.

Canonical E-cadherin Adhesion and Cytoskeletal Linkage

The formation of stable adherens junctions is initiated by the homophilic binding of the extracellular domains of E-cadherin molecules on adjacent cells. This clustering triggers the recruitment of p120-catenin and β-catenin to the cytoplasmic tail of E-cadherin. β-catenin, in turn, binds to α-catenin, which links the complex to the actin cytoskeleton. This connection is crucial for the stability and mechanical strength of cell-cell adhesions.

Crosstalk with Wnt/β-catenin Signaling

β-catenin is a dual-function protein, acting both in cell adhesion and as a transcriptional co-activator in the Wnt signaling pathway. When not engaged in adherens junctions, cytoplasmic β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. E-cadherin sequesters β-catenin at the cell membrane, thereby negatively regulating its availability for Wnt signaling.[4][9]

Crosstalk with Hippo Signaling

The Hippo pathway is a key regulator of organ size and tissue homeostasis, primarily through the control of the transcriptional co-activators YAP and TAZ. E-cadherin-mediated cell-cell contact activates the Hippo signaling cascade, leading to the phosphorylation and cytoplasmic retention of YAP/TAZ, thereby inhibiting their pro-proliferative and anti-apoptotic functions.[10][11] This is a crucial mechanism for contact inhibition of proliferation.

Crosstalk with Receptor Tyrosine Kinase (RTK) Signaling

E-cadherin can physically interact with and modulate the activity of several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR).[2][12] This interaction can have both inhibitory and activating effects depending on the cellular context. In some cases, E-cadherin sequesters RTKs, reducing their mobility and ligand-binding affinity, thereby dampening downstream signaling.[11] Conversely, loss of E-cadherin can lead to aberrant RTK activation.

E-cadherin in Mechanotransduction

E-cadherin plays a critical role in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals.[13][14] Forces exerted on adherens junctions can induce conformational changes in α-catenin, leading to the recruitment of vinculin and reinforcement of the actin cytoskeleton.[14] This mechanical signaling can also activate downstream pathways, such as the PI3K/Akt and Rho GTPase pathways, influencing cell behavior.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the E-cadherin signaling pathway.

Immunoprecipitation of E-cadherin Protein Complex

This protocol describes the immunoprecipitation of E-cadherin and its associated proteins from epithelial cell lysates.

Materials:

-

Lysis Buffer: 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.4, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

-

Anti-E-cadherin antibody

-

Protein A/G-agarose beads

-

Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.

-

SDS-PAGE sample buffer

Procedure:

-

Culture epithelial cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer for 30 minutes on ice with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

Pre-clear the lysate by adding Protein A/G-agarose beads and incubating for 1 hour at 4°C with gentle rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add the anti-E-cadherin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add Protein A/G-agarose beads and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three times with ice-cold Wash Buffer.

-

After the final wash, aspirate the supernatant completely.

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

Western Blotting for E-cadherin and Catenins

This protocol outlines the detection of E-cadherin and associated catenins by Western blotting following immunoprecipitation or from total cell lysates.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary antibodies (anti-E-cadherin, anti-β-catenin, etc.)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

X-ray film or digital imaging system

Procedure:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in Blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[12]

-

Incubate the membrane with the primary antibody diluted in Blocking buffer overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking buffer for 1 hour at room temperature with gentle agitation.[12]

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using X-ray film or a digital imaging system.[15]

Immunofluorescence Staining for E-cadherin Localization

This protocol describes the visualization of E-cadherin localization at cell-cell junctions using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol.[16]

-

Permeabilization solution: 0.1% Triton X-100 in PBS (if using paraformaldehyde fixation).

-

Blocking solution: 5% normal serum in PBS.

-

Primary antibody (anti-E-cadherin)

-

Fluorescently-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Wash cells grown on coverslips twice with PBS.

-

Fix the cells with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.[16]

-

If using paraformaldehyde, wash twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash twice with PBS.

-

Block the cells with Blocking solution for 1 hour at room temperature.

-

Incubate the cells with the primary anti-E-cadherin antibody diluted in Blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with the fluorescently-conjugated secondary antibody diluted in Blocking solution for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the staining using a fluorescence microscope.

Cell Adhesion Assay

This protocol provides a method to quantify E-cadherin-mediated cell adhesion.

Materials:

-

96-well plates coated with E-cadherin-Fc chimeric protein or anti-E-cadherin antibody.

-

Cell suspension

-

Blocking buffer: 1% BSA in PBS.

-

Wash buffer: PBS

-

Cell viability stain (e.g., Calcein-AM)

Procedure:

-

Coat the wells of a 96-well plate with E-cadherin-Fc or anti-E-cadherin antibody overnight at 4°C.

-

Wash the wells three times with PBS.

-

Block the wells with Blocking buffer for 1 hour at 37°C.

-

Wash the wells three times with PBS.

-

Label the cells in suspension with a viability stain like Calcein-AM.

-

Seed a known number of labeled cells into each well.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

The percentage of adherent cells can be calculated by comparing the fluorescence of the washed wells to that of unwashed control wells.

Conclusion

The E-cadherin signaling pathway is a complex and highly regulated system that is fundamental to epithelial cell biology. Its role extends far beyond simple cell-cell adhesion, encompassing the regulation of key cellular processes and intricate crosstalk with other major signaling networks. A thorough understanding of this pathway, facilitated by the quantitative data and experimental protocols provided in this guide, is essential for researchers and drug development professionals seeking to unravel the mechanisms of diseases such as cancer and to develop novel therapeutic interventions. The continued exploration of the E-cadherin interactome and its dynamic regulation will undoubtedly reveal further layers of complexity and new opportunities for therapeutic targeting.

References

- 1. Cadherin-catenin complex: protein interactions and their implications for cadherin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Cadherin signaling: keeping cells in touch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E-Cadherin/β-Catenin Complex and the Epithelial Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linking molecular affinity and cellular specificity in cadherin-mediated adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cadherin Adhesion: Mechanisms and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide analogs from E-cadherin with different calcium-binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E-cadherin interactome complexity and robustness resolved by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. pnas.org [pnas.org]

- 11. Crosstalk between the Hippo Pathway and the Wnt Pathway in Huntington’s Disease and Other Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. E-cadherin integrates mechanotransduction and EGFR signaling to control junctional tissue polarization and tight junction positioning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

E-cadherin Expression Across Tissues: A Technical Guide for Researchers

An in-depth exploration of E-cadherin's differential expression, its role in cellular signaling, and methodologies for its detection and quantification.

E-cadherin, a cornerstone of intercellular adhesion, is a transmembrane glycoprotein pivotal in the formation and maintenance of epithelial tissues. Its expression levels are tightly regulated and vary significantly across different tissues and pathological states. This technical guide provides a comprehensive overview of E-cadherin expression, detailing its quantification in various tissues, the intricate signaling pathways it governs, and standardized protocols for its experimental analysis. This document is intended for researchers, scientists, and drug development professionals engaged in oncology, cell biology, and translational medicine.

Quantitative Expression of E-cadherin

E-cadherin is predominantly expressed in epithelial cells across a wide range of organs.[1][2] Its membranous localization is critical for the formation of adherens junctions, which mediate cell-cell adhesion and maintain tissue architecture.[3][4] In contrast, mesenchymal tissues and hematopoietic cells are typically negative for E-cadherin expression.

Downregulation or complete loss of E-cadherin expression is a hallmark of epithelial-mesenchymal transition (EMT), a cellular process implicated in embryonic development, wound healing, and cancer progression.[5][6][7][8] This loss of adhesion facilitates increased cell motility and invasion, contributing to tumor metastasis.[6][9][10] Conversely, some tumors arising from E-cadherin-negative tissues may exhibit neo-expression of E-cadherin, a phenomenon also linked to cancer progression.[1][2]

The following tables summarize the expression of E-cadherin in various normal and cancerous human tissues based on immunohistochemical studies.

Table 1: E-cadherin Expression in Normal Human Tissues

| Tissue | Expression Level | Cellular Localization |

| Breast | Strong | Membranous staining in ductal and lobular epithelial cells. |

| Colon | Strong | Membranous staining in epithelial cells of the crypts and surface. |

| Lung | Strong | Membranous staining in bronchial and alveolar epithelial cells. |

| Prostate | Strong | Uniformly strong membranous staining in glandular epithelial cells.[11] |

| Skin | Strong | Membranous staining in keratinocytes of the epidermis. |

| Stomach | Strong | Membranous staining in gastric pit and glandular epithelial cells. |

| Kidney | Moderate to Strong | Membranous staining in renal tubular epithelial cells. |

| Liver | Moderate | Membranous staining in hepatocytes. |

| Pancreas | Moderate | Membranous staining in acinar and ductal epithelial cells. |

| Ovary | Rare in normal tissue | Low to absent in surface epithelial cells.[3] |

| Endometrium | Variable | Expression levels change during the menstrual cycle. |

| Testis | Moderate | Staining in Sertoli cells and spermatogonia. |

| Brain | Negative | Generally absent in neural tissue. |

| Muscle (Striated) | Negative | Absent in muscle fibers.[12] |

| Endothelium | Negative | Absent in endothelial cells.[12] |

Table 2: Altered E-cadherin Expression in Human Carcinomas

| Cancer Type | Common Alteration | Clinical Significance |

| Breast (Invasive Ductal) | Preserved or Reduced | Reduced expression linked to higher grade and poor prognosis.[1] |

| Breast (Invasive Lobular) | Loss of Expression | A defining characteristic used for differential diagnosis.[1][13] |

| Colorectal Carcinoma | Reduced Expression | Associated with advanced tumor stage and lymph node metastasis.[1][14] |

| Lung (Non-Small Cell) | Reduced Expression | Found in a majority of cases and correlated with male smokers and squamous cell type.[15] |

| Prostate Cancer | Reduced or Absent | Decreased expression associated with metastatic potential and poor prognosis.[11] |

| Gastric Cancer (Diffuse) | Loss of Expression | Germline mutations in the CDH1 gene are causative.[2] |

| Bladder Cancer | Reduced Expression | Associated with higher grade and stage. |

| Ovarian Cancer | Highly Expressed | In contrast to normal ovarian tissue, it is often highly expressed.[3] |

| Endometrial Cancer | Reduced Expression | More pronounced in cancers with greater invasion and advanced stages.[16] |

| Merkel Cell Carcinoma | Loss of Expression | High rate of E-cadherin loss observed.[1][2] |

| Anaplastic Thyroid Carcinoma | Loss of Expression | High rate of E-cadherin loss observed.[1][2] |

| Renal Cell Carcinoma (Clear Cell) | Upregulation | Associated with advanced tumor stage and higher grade.[1][2] |

| Testicular Germ Cell Tumors | Upregulation | High frequency of E-cadherin upregulation.[1][2] |

E-cadherin Signaling Pathways

E-cadherin is not merely a structural protein; it is a critical signaling hub that influences cell proliferation, differentiation, and survival.[17] Its cytoplasmic tail interacts with a host of proteins, most notably the catenins (β-catenin, p120-catenin, and α-catenin), which link E-cadherin to the actin cytoskeleton and mediate downstream signaling events.[3][17]

The Wnt/β-catenin Signaling Pathway

One of the most well-characterized signaling cascades involving E-cadherin is the Wnt/β-catenin pathway. In the absence of Wnt signaling, β-catenin that is not bound to E-cadherin is targeted for degradation by a destruction complex. When E-cadherin is present at the cell surface, it sequesters β-catenin at the plasma membrane, preventing its translocation to the nucleus.[18] Loss of E-cadherin leads to an accumulation of cytoplasmic β-catenin, which can then enter the nucleus, associate with TCF/LEF transcription factors, and activate the transcription of genes involved in cell proliferation and invasion.[6][19]

Wnt/β-catenin signaling pathway and E-cadherin's role.

The Hippo Signaling Pathway

E-cadherin-mediated cell-cell contact is a key regulator of the Hippo signaling pathway, which controls organ size by modulating cell proliferation and apoptosis.[20] At high cell density, E-cadherin engagement activates the Hippo pathway, leading to the phosphorylation and cytoplasmic retention of the transcriptional co-activator YAP. When cell-cell contacts are disrupted, YAP translocates to the nucleus and promotes the expression of genes that drive cell proliferation.

E-cadherin's regulation of the Hippo signaling pathway.

Experimental Protocols

Accurate detection and quantification of E-cadherin are essential for both basic research and clinical diagnostics. The following sections provide detailed protocols for the most common techniques used to analyze E-cadherin expression.

Immunohistochemistry (IHC)

IHC is a powerful technique for visualizing the in-situ expression and localization of E-cadherin in tissue sections.

Protocol Workflow:

References

- 1. E-Cadherin expression in human tumors: a tissue microarray study on 10,851 tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. E-Cadherin expression in human tumors: a tissue microarray study on 10,851 tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thesciencenotes.com [thesciencenotes.com]

- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Molecular mechanisms controlling E-cadherin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of E-cadherin | Breast Cancer Online | Cambridge Core [cambridge.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Coordinated Functions of E-Cadherin and Transforming Growth Factor β Receptor II In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. fardadazma.com [fardadazma.com]

- 12. researchgate.net [researchgate.net]

- 13. biocare.net [biocare.net]

- 14. E-Cadherin Expression Varies Depending on the Location within the Primary Tumor and Is Higher in Colorectal Cancer with Lymphoid Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reduced Expression of E-cadherin in Human Non-small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. E-cadherin signaling; role in cancer and signal pathways - Online Biology Notes [onlinebiologynotes.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

E-cadherin Isoforms and Their Functions: A Technical Guide for Researchers

Abstract

E-cadherin, a cornerstone of epithelial cell-cell adhesion, is a transmembrane glycoprotein crucial for tissue morphogenesis and homeostasis. Beyond its structural role, E-cadherin is a pivotal signaling molecule, and its function is modulated through a variety of isoforms. This guide provides an in-depth technical overview of the primary E-cadherin isoforms, including the canonical full-length protein, variants arising from "cadherin switching" (N-cadherin), and functional fragments generated by proteolytic cleavage, such as soluble E-cadherin and C-terminal fragments (CTFs). We explore their distinct functions in cell signaling, proliferation, and disease, with a particular focus on cancer and the epithelial-to-mesenchymal transition (EMT). This document summarizes key quantitative data, details common experimental protocols for their study, and visualizes the complex signaling pathways they regulate, serving as a comprehensive resource for researchers and drug development professionals.

Introduction to E-cadherin

E-cadherin (Epithelial cadherin), encoded by the CDH1 gene, is a classical type I cadherin that mediates calcium-dependent, homophilic cell-cell adhesion in epithelial tissues.[1][2] Its primary function is to form adherens junctions, which are critical for maintaining the structural integrity and polarity of epithelial cell layers.[3][4]

The Cadherin-Catenin Complex: The Core Adhesion Machinery

The functional unit of E-cadherin is the cadherin-catenin complex. The extracellular domain of E-cadherin, composed of five tandem repeats (EC1-EC5), mediates homophilic binding with E-cadherin molecules on adjacent cells.[2][5] The highly conserved cytoplasmic tail does not directly bind to the actin cytoskeleton but anchors indirectly via a group of armadillo-repeat proteins called catenins.[3][6]

-

β-catenin (or plakoglobin/γ-catenin): Binds directly to the distal region of the E-cadherin cytoplasmic tail.[3][4]

-

p120-catenin (p120ctn): Binds to the juxtamembrane region of the cytoplasmic tail, stabilizing E-cadherin at the cell surface.

-

α-catenin: Links the complex to the actin cytoskeleton by binding to β-catenin.[4][6]

This linkage to the actin cytoskeleton is fundamental for the formation of stable, strong cell-cell adhesions.[4]

References

- 1. E-cadherin signaling; role in cancer and signal pathways - Online Biology Notes [onlinebiologynotes.com]

- 2. Cadherin - Wikipedia [en.wikipedia.org]

- 3. Cadherin-catenin complex: protein interactions and their implications for cadherin function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cadherin-catenin adhesion system in signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.uhnres.utoronto.ca [nmr.uhnres.utoronto.ca]

- 6. Regulation of cell–cell adhesion by the cadherin–catenin complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Homophilic Binding Mechanism of E-cadherin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular mechanisms governing the homophilic binding of E-cadherin, a critical protein in cell-cell adhesion. We will delve into the structural basis of this interaction, present quantitative biophysical data, detail common experimental protocols used in its study, and illustrate the downstream signaling pathways that are initiated upon its engagement.

Molecular Architecture and the Role of Calcium

E-cadherin is a single-pass transmembrane glycoprotein belonging to the classical cadherin superfamily.[1] Its extracellular region is composed of five tandemly repeated domains, designated EC1 to EC5, starting from the N-terminus.[1][2] The homophilic binding, the process by which an E-cadherin molecule on one cell binds to an identical E-cadherin on an adjacent cell, is primarily mediated by the outermost EC1 domain.

This interaction is strictly dependent on the presence of calcium ions (Ca²⁺).[3][4] Calcium ions bind to linker regions between the extracellular domains, inducing a conformational rigidity in the E-cadherin ectodomain.[3][5][6] In the absence of sufficient calcium, the extracellular region becomes flexible and loses its adhesive function, leading to the disruption of cell-cell junctions.[3][5]

The Core Mechanism: Strand-Swap Dimerization

The predominant model for E-cadherin homophilic adhesion is the "strand-swap" dimer mechanism. This interaction involves the N-terminal β-strand of the EC1 domain of one E-cadherin molecule inserting into a hydrophobic pocket on the EC1 domain of a partner E-cadherin from the opposing cell.[7][8]

A key residue in this process is Tryptophan 2 (Trp2), located on the N-terminal strand. In the monomeric state, the Trp2 side chain is tucked into its own hydrophobic pocket. During dimerization, this Trp2 residue is exchanged, inserting into the complementary pocket of the opposing EC1 domain, forming a stable, intertwined dimer.[7][8][9][10] This reciprocal exchange creates a strong and specific adhesive bond.

Before forming the stable strand-swap dimer, E-cadherin molecules are thought to initially form a transient, weaker intermediate known as the "X-dimer".[7][10][11] This initial encounter complex then transitions to the more robust strand-swap conformation, which constitutes the mature adhesive bond.

Quantitative Analysis of Binding Affinity

The strength and kinetics of E-cadherin homophilic binding have been quantified using various biophysical techniques. The affinity is relatively low, which is thought to facilitate the dynamic remodeling of cell junctions required for tissue morphogenesis. The following tables summarize key quantitative data from the literature. Note that some values are for closely related classical cadherins (VE-cadherin, N-cadherin) which share a similar binding mechanism.

| Parameter | Value | Cadherin Type | Technique | Reference |

| Dissociation Constant (Kd) | 10⁻³ - 10⁻⁵ M | VE-cadherin | Atomic Force Microscopy | [6][12][13] |

| Dissociation Constant (Kd) | 160.0 ± 21.3 µM | E-cadherin (mouse) | Analytical Ultracentrifugation | [14] |

| Dissociation Constant (Kd) | 22.6 ± 1.7 µM | N-cadherin (mouse) | Analytical Ultracentrifugation | [14] |

| Dissociation Constant (Kd) | 1.45 µM | E-cadherin (EC1 only) | Surface Plasmon Resonance | [9] |

| Off-rate (koff) | ~1.8 s⁻¹ | VE-cadherin | Atomic Force Microscopy | [6][12][13] |

| On-rate (kon) | 10³ - 10⁵ M⁻¹s⁻¹ | VE-cadherin | Atomic Force Microscopy | [6][12][13] |

| Unbinding Force | 35 - 55 pN | VE-cadherin | Atomic Force Microscopy | [2][12] |

| Unbinding Force | 40 - 50 pN | E-cadherin | Atomic Force Microscopy | [15] |

Key Experimental Protocols

The study of E-cadherin binding relies on a suite of specialized biophysical and cell-based assays. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR)

SPR is used for real-time, label-free analysis of biomolecular interactions to determine kinetic parameters (kₐ, kₔ) and binding affinity (Kₔ).

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a sensor chip (e.g., CM5 dextran-coated).

-

Activate the surface using a fresh mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified recombinant E-cadherin extracellular domain (ligand) in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration on the negatively charged dextran surface.

-

Covalently immobilize the ligand to the desired response level (RU).

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the monomeric E-cadherin extracellular domain (analyte) in a running buffer (e.g., HBS-P+ with 2.5 mM CaCl₂).

-

Inject the analyte solutions sequentially, from lowest to highest concentration, over the ligand-immobilized surface at a constant flow rate. Include a buffer-only injection for double referencing.

-

Each injection cycle consists of: an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).

-

-

Surface Regeneration:

-

After each analyte injection, inject a regeneration solution (e.g., a low pH buffer like glycine-HCl or a chelating agent like EGTA to remove Ca²⁺) to strip the bound analyte, returning the signal to baseline.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell and the buffer-only injection.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

-

Atomic Force Microscopy (AFM)

Single-molecule force spectroscopy with AFM directly measures the unbinding force of a single E-cadherin dimer bond.

Methodology:

-

Surface and Cantilever Functionalization:

-

Clean a glass substrate and an AFM cantilever (e.g., silicon nitride) with piranha solution or KOH.

-

Functionalize both surfaces with an aminosilane (e.g., 3-aminopropyltriethoxysilane).

-

Covalently attach flexible polyethylene glycol (PEG) linkers with an NHS-ester reactive group to the aminated surfaces.

-

Immobilize purified recombinant E-cadherin ectodomains onto the tips of the PEG linkers on both the cantilever and the substrate.

-

-

Force Measurements:

-

Mount the cantilever in the AFM and immerse the setup in a calcium-containing buffer (e.g., 10 mM Tris, 100 mM NaCl, 2.5 mM CaCl₂).

-

Approach the cantilever to the substrate until contact is made, allowing opposing E-cadherin molecules to interact and form bonds for a defined contact time.

-

Retract the cantilever at a constant velocity (e.g., 1000 nm/s).

-

Record the cantilever's deflection as a function of distance. A specific rupture event, characterized by a sudden drop in force, indicates the unbinding of a single E-cadherin-E-cadherin bond.

-

-

Data Analysis:

-

Collect thousands of force-distance curves.

-

Identify specific unbinding events, distinguished from non-specific adhesion by the characteristic stretching of the PEG linkers, which can be fitted to a worm-like chain (WLC) model.

-

Generate a histogram of the measured rupture forces. The peak(s) of the distribution represent the most probable unbinding force(s) of the homophilic bond under the given conditions.

-

Cell Aggregation Assay

This assay provides a functional, semi-quantitative measure of E-cadherin-mediated adhesion in a cellular context.

Methodology:

-

Cell Culture and Dissociation:

-

Culture cells expressing E-cadherin (e.g., MCF-7 or transfected CHO cells) to sub-confluence.

-

Wash cells with a Ca²⁺-free buffer (e.g., PBS with EDTA) to disrupt cadherin-mediated junctions.

-

Gently dissociate the cells into a single-cell suspension using a non-enzymatic dissociation buffer or light trypsinization in the presence of EDTA.

-

Wash the cells and resuspend them in a calcium-containing buffer (e.g., DMEM with 1 mM CaCl₂) or a calcium-free buffer as a negative control.

-

-

Aggregation:

-

Aliquot a defined number of cells (e.g., 2 x 10⁵ cells/mL) into tubes or low-adhesion plates.

-

Incubate the cell suspensions on a rotary shaker at a constant speed (e.g., 80 rpm) at 37°C for a set period (e.g., 60 minutes).

-

-

Quantification:

-

At the end of the incubation, take an aliquot and count the total number of particles (single cells and aggregates) using a hemocytometer or an automated cell counter.

-

Calculate the aggregation index as (N₀ - Nₜ) / N₀, where N₀ is the initial particle count and Nₜ is the final particle count.

-

A decrease in the particle number (an increase in the aggregation index) in the presence of calcium indicates functional E-cadherin-mediated cell-cell adhesion.

-

Intracellular Signaling Cascade

The homophilic binding of E-cadherin is not merely a passive adhesion event; it initiates a crucial intracellular signaling cascade that links the junction to the actin cytoskeleton, regulating its dynamics and providing mechanical strength to the tissue.

Upon clustering, the cytoplasmic tail of E-cadherin directly binds to β-catenin and p120-catenin .[2]

-

β-catenin then recruits α-catenin . While initially thought to be a direct linker, it is now understood that α-catenin cannot simultaneously bind β-catenin and F-actin with high affinity.[16] Instead, α-catenin acts as a key regulator. In its monomeric form, it binds strongly to the E-cadherin-β-catenin complex.[3] It can also form homodimers that bind F-actin with high affinity.[3]

-

The E-cadherin-catenin complex, under mechanical tension, can recruit vinculin via α-catenin, which provides a stronger link to the actin cytoskeleton.[3][4]

-

p120-catenin binding to the juxtamembrane region of E-cadherin is crucial for stabilizing E-cadherin at the cell surface and preventing its endocytosis. It also acts as a key regulator of Rho family GTPases .[17][18]

-

Rac1 and Cdc42: E-cadherin engagement typically leads to the activation of Rac1 and Cdc42 at the cell periphery, promoting the formation of lamellipodia and filopodia and the assembly of cortical actin at the junction.[5][6]

-

RhoA: Conversely, established E-cadherin adhesion often leads to the local inhibition of RhoA activity.[5][18][19] This suppression of RhoA reduces actomyosin contractility in the vicinity of the junction, which is thought to stabilize the adhesive contact.

-